4-methyl-N-(pyridin-3-yl)benzamide
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Overview
Description
4-methyl-N-(3-pyridyl)benzamide is an organic compound with the molecular formula C14H14N2O It consists of a benzamide core substituted with a 4-methyl group and a 3-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-pyridyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
Industrial production of 4-methyl-N-(3-pyridyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methyl-N-(3-pyridyl)benzoic acid.
Reduction: 4-methyl-N-(3-pyridyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(3-pyridyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-pyridyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer treatment as a kinase inhibitor.
3-Methyl-N-(2-pyridyl)benzamide: Similar structure but with different substitution patterns, leading to varied biological activities.
Uniqueness
4-methyl-N-(3-pyridyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pyridyl group on the benzamide core allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-6-11(7-5-10)13(16)15-12-3-2-8-14-9-12/h2-9H,1H3,(H,15,16) |
InChI Key |
RSZXSEGUKBAUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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